![molecular formula C21H33N3O3 B5667528 {(3R*,4R*)-1-[3-(4-methoxyphenyl)propanoyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5667528.png)
{(3R*,4R*)-1-[3-(4-methoxyphenyl)propanoyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from simple precursors to gradually build up the complex structure. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones demonstrates a method where chlorinated pyrrolidin-2-ones undergo rearrangement reactions to introduce methoxy groups, a strategy that could potentially be adapted for synthesizing the target compound (Ghelfi et al., 2003).
Molecular Structure Analysis
The detailed molecular structure of compounds similar to the target can be elucidated using techniques such as X-ray diffraction, NMR, and mass spectrometry. These methods provide insights into the arrangement of atoms within the molecule and can help predict the compound's reactivity and interactions with other molecules. For example, structural features of related molecules have been determined to facilitate understanding of their chemical behavior and potential for forming bonds with biological targets (Gumus et al., 2018).
properties
IUPAC Name |
1-[(3R,4R)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl]-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3/c1-22-9-11-23(12-10-22)13-18-14-24(15-19(18)16-25)21(26)8-5-17-3-6-20(27-2)7-4-17/h3-4,6-7,18-19,25H,5,8-16H2,1-2H3/t18-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEADSZMLDFPTF-RTBURBONSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CN(CC2CO)C(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C[C@@H]2CN(C[C@@H]2CO)C(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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